1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUQSFXYQZZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276416 | |
| Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81577-08-4 | |
| Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81577-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Process:
| Step | Description | Key Reagents & Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Nitration of chlorobenzene derivatives | Nitric acid, sulfuric acid, temperature 25–60°C | Formation of nitro-intermediates |
| 2 | Fluorination of nitro-intermediate | Potassium fluoride, organic solvents, elevated temperature (150–200°C) | Formation of trifluoronitrobenzene (high yield) |
| 3 | Reduction to amino derivative | Hydrogen with Raney nickel at 50–60°C | High purity trifluoroaniline (~96.5% molar yield) |
| 4 | Diazotization and deamination | Sulfuric acid, nitroso sulfuric acid, sodium hypophosphite | Final benzene derivative with fluorine substituents |
- Suitable for large-scale production.
- High yields and purity.
- Multi-step process requiring rigorous control.
- Use of hazardous reagents like nitric acid and fluorinating agents.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Type | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Fluoroalkylation | 2,2,2-Trifluoroethyl fluoride, AlCl₃ | Electrophilic substitution | 0–50°C, inert solvent | Regioselectivity, straightforward | Handling volatile reagents |
| SNAr on Halogenated Precursors | Trifluoroethyl nucleophile, transition metals | Nucleophilic substitution | 80–120°C, polar aprotic solvent | High selectivity | Requires halogenated precursors |
| Electrophilic Fluorination | Selectfluor, NFSI | Electrophilic fluorination | 25–50°C | Late-stage fluorination | Over-fluorination risk |
| Radical/Photochemical | XeF₂, F₂, UV light | Radical fluorination | Inert atmosphere, UV irradiation | Complex molecules | Regioselectivity issues |
| Multi-step Industrial | Chlorobenzene derivatives, fluorinating agents | Nitration, fluorination, reduction | 25–200°C, multi-step | High yield, scalable | Hazardous reagents |
Chemical Reactions Analysis
1-Fluoro-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups using reagents such as sodium amide (NaNH2) or lithium diisopropylamide (LDA).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of partially or fully reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of fluoro and trifluoroethyl-substituted benzene derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene in biological systems involves its interaction with specific molecular targets. The fluoro and trifluoroethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
In chemical reactions, the electron-withdrawing nature of the fluoro and trifluoroethyl groups can stabilize reaction intermediates, facilitating various transformations. This property is particularly useful in the development of new catalytic processes and reaction pathways .
Comparison with Similar Compounds
Trifluoroethyl-Substituted Benzene Derivatives
Key Observations :
- Electronic Effects: The trifluoroethyl group (-CF₂CF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring. This effect is amplified in compounds with additional electron-withdrawing groups (e.g., -NO₂ in 1-Nitro-3-(2,2,2-trifluoroethyl)benzene) .
- Synthetic Accessibility : CuI/KF-mediated reactions enable efficient trifluoroethylation, but nitro-substituted derivatives require careful handling due to volatility .
- Applications : Trifluoroethylated benzenes serve as intermediates in pharmaceuticals and agrochemicals, leveraging fluorine’s bioavailability-enhancing properties .
Halogen-Substituted Trifluoroethyl/Methyl Benzenes
Key Observations :
- Reactivity : Bromine and chlorine substituents increase molecular weight and polarizability, enhancing reactivity in nucleophilic substitutions compared to fluorine .
- Steric and Electronic Effects : Multi-halogenated derivatives (e.g., 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene) combine steric bulk with strong electron withdrawal, impacting binding in medicinal chemistry .
Methoxy and Trifluoromethoxy Derivatives
Key Observations :
- Electronic Modulation : Methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups provide opposing electronic effects (electron-donating vs. withdrawing), influencing solubility and interaction with biological targets .
Biological Activity
1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8F4
- Molecular Weight : 202.16 g/mol
- CAS Number : 81577-08-4
The compound features a fluorine atom and a trifluoroethyl group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its unique structural features:
- Hydrophobic Interactions : The trifluoroethyl group enhances the lipophilicity of the molecule, improving its membrane permeability and interaction with lipid bilayers.
- Binding Affinity : The presence of fluorine atoms can enhance binding affinity to specific enzymes and receptors through hydrogen bonding and van der Waals forces. This is particularly relevant in the design of bioactive molecules .
Biological Applications
This compound has been investigated for various biological applications:
1. Drug Development
Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties. This compound is being explored as a precursor in the synthesis of fluorinated drugs, which may have enhanced metabolic stability and bioavailability .
2. Enzyme Inhibition
Studies have shown that the incorporation of fluorinated groups can significantly increase the potency of inhibitors targeting specific enzymes. For instance, modifications in similar compounds have resulted in increased inhibition rates for enzymes involved in metabolic pathways .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via:
- Nucleophilic aromatic substitution : Reacting 1-bromo-3-(2,2,2-trifluoroethyl)benzene () with a fluorinating agent (e.g., KF or CsF) in polar aprotic solvents like DMF at elevated temperatures (80–120°C).
- Hydroformylation : Similar to methods used for fluorinated styrene derivatives (), where alkene intermediates are functionalized under CO/H₂ pressure with Rh or Co catalysts.
- Friedel-Crafts alkylation : Introducing the trifluoroethyl group to fluorobenzene using trifluoroethyl halides and Lewis acids (e.g., AlCl₃).
Key Parameters : Catalyst loading (5–10 mol%), solvent polarity, temperature control (to avoid decomposition), and stoichiometric ratios (excess fluorinating agent improves yield).
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹⁹F NMR : To confirm fluorine substitution patterns and trifluoroethyl group integrity. Chemical shifts for trifluoroethyl groups typically appear at δ -60 to -70 ppm.
- ¹H NMR : Aromatic protons near electron-withdrawing groups (e.g., -CF₃) show downfield shifts (δ 7.2–7.8 ppm) ().
- GC-MS/HPLC : To assess purity (>95% by area normalization) and molecular ion peaks (e.g., [M]⁺ at m/z 208).
- X-ray crystallography : For unambiguous structural confirmation (if crystalline).
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin/eye hazards (H315/H319) ().
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroethyl group.
- Follow waste disposal protocols for halogenated organics (P501) ().
Advanced Research Questions
Q. How does the electronic influence of fluorine and the trifluoroethyl group affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effects : The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to the para position. Fluorine’s inductive effect further stabilizes intermediates.
- Suzuki-Miyaura coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) to enhance coupling efficiency ().
- Contradiction resolution : If conflicting reactivity data arise, vary ligands (e.g., bulky phosphines) or employ microwave-assisted heating to accelerate sluggish reactions.
Q. What strategies can resolve contradictory data in the catalytic hydrogenation of this compound derivatives?
- Methodological Answer :
- Parameter screening : Test catalysts (Pd/C vs. Raney Ni), hydrogen pressure (1–10 bar), and solvents (MeOH vs. THF).
- By-product analysis : Use LC-MS to identify intermediates (e.g., defluorination products).
- Computational modeling : DFT studies to map reaction pathways and identify rate-limiting steps ().
Q. How can the compound serve as a building block in designing fluorinated pharmaceuticals?
- Methodological Answer :
- Bioisosterism : Replace non-fluorinated ethyl groups with -CF₃ to enhance metabolic stability and membrane permeability ().
- SAR studies : Synthesize analogs (e.g., substituting fluorine with Cl or Br) and test against target enzymes (e.g., carbonic anhydrase) via kinetic assays ().
- Docking simulations : Use Protein Data Bank (PDB) structures to predict binding modes influenced by fluorine’s van der Waals interactions ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
